molecular formula C26H25ClN4O2 B14975179 N-(4-chlorophenyl)-6,6-dimethyl-9-(2-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

N-(4-chlorophenyl)-6,6-dimethyl-9-(2-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B14975179
M. Wt: 461.0 g/mol
InChI Key: IJLCUPYWMLTXMY-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-6,6-DIMETHYL-9-(2-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of pyrazoloquinazolines This compound is characterized by its unique structure, which includes a pyrazoloquinazoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-6,6-DIMETHYL-9-(2-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazoloquinazoline Core: The initial step involves the cyclization of appropriate precursors to form the pyrazoloquinazoline core. This can be achieved through the reaction of 2-aminobenzonitrile with hydrazine hydrate under reflux conditions.

    Substitution Reactions: The core structure is then subjected to various substitution reactions to introduce the 4-chlorophenyl, 2-methylphenyl, and 6,6-dimethyl groups. These reactions typically involve the use of appropriate halides and base catalysts.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-6,6-DIMETHYL-9-(2-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides and base catalysts such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoloquinazolines and their derivatives, which can be further explored for their biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-6,6-DIMETHYL-9-(2-METHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-(4-chlorophenyl)-4-quinazolinone share structural similarities and exhibit similar biological activities.

    Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-carboxamides, also show comparable pharmacological properties.

Properties

Molecular Formula

C26H25ClN4O2

Molecular Weight

461.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-6,6-dimethyl-9-(2-methylphenyl)-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C26H25ClN4O2/c1-15-6-4-5-7-18(15)23-22-20(12-26(2,3)13-21(22)32)30-24-19(14-28-31(23)24)25(33)29-17-10-8-16(27)9-11-17/h4-11,14,23,30H,12-13H2,1-3H3,(H,29,33)

InChI Key

IJLCUPYWMLTXMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C3=C(CC(CC3=O)(C)C)NC4=C(C=NN24)C(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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